molecular formula C20H33N3O8 B6351122 N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester CAS No. 65581-52-4

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester

Cat. No.: B6351122
CAS No.: 65581-52-4
M. Wt: 443.5 g/mol
InChI Key: IQVLXQGNLCPZCL-CYBMUJFWSA-N
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Description

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester is a chemical compound widely used in peptide synthesis and bioconjugation. It is known for its dual protection of amino groups, which makes it a valuable reagent in various chemical and biological applications. The compound is characterized by its ability to form stable linkages with other molecules, facilitating the creation of complex bioconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester typically involves the protection of the amino groups of D-lysine with tert-butoxycarbonyl (Boc) groups. This is followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS) to form the ester. The reaction conditions generally include the use of organic solvents such as dichloromethane and the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the NHS ester reacts with nucleophiles such as amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and bioconjugation .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, which act as nucleophiles, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from reactions involving this compound are amide-linked bioconjugates. These products are valuable in various applications, including the synthesis of peptides and the modification of proteins .

Scientific Research Applications

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester involves the formation of a stable amide bond between the NHS ester and a nucleophilic amine. This reaction is facilitated by the good leaving group properties of the NHS ester, which allows for efficient coupling under mild conditions. The molecular targets and pathways involved include the amino groups of peptides and proteins, which are modified to create bioconjugates with desired properties .

Comparison with Similar Compounds

Similar Compounds

  • N-alpha,N-epsilon-Di-Boc-L-lysine hydroxysuccinimide ester
  • N-alpha-Fmoc-N-epsilon-Boc-L-lysine
  • N-alpha-Boc-N-epsilon-Fmoc-L-lysine

Uniqueness

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in bioconjugation reactions. This makes it particularly valuable in applications requiring precise modification of peptides and proteins .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVLXQGNLCPZCL-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65581-52-4
Record name Carbamic acid,[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1,5-pentanediyl]bis-,bis(1,1-dimethylethyl) ester, (R)-
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